8-(ethanesulfonyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Description
8-(Ethanesulfonyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a synthetic spirocyclic hydantoin derivative characterized by a 1,3,8-triazaspiro[4.5]decane-2,4-dione core. Key structural features include:
- Ethanesulfonyl group at position 8, which enhances metabolic stability and modulates electronic properties.
This compound belongs to a class of molecules explored for diverse therapeutic targets, including hypoxia-inducible factor (HIF) prolyl hydroxylase (PHD) inhibition and antibacterial applications .
Properties
IUPAC Name |
8-ethylsulfonyl-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O5S/c1-2-26(23,24)19-10-8-17(9-11-19)15(21)20(16(22)18-17)12-13-25-14-6-4-3-5-7-14/h3-7H,2,8-13H2,1H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTSWEYBURZJEEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC2(CC1)C(=O)N(C(=O)N2)CCOC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Strategies for Spirocyclic Formation
The synthesis of the 1,3,8-triazaspiro[4.5]decane core typically begins with the cyclization of a piperidine precursor. Patent data demonstrates that refluxing 1-benzyl-4-carbamoylpiperidine derivatives with formamide at 160–180°C for 16–24 hours induces cyclization to form the spirocyclic structure. For example, 1-benzyl-4-carbamoyl-4-N-(3-methylanilino)piperidine undergoes formamide-mediated cyclization to yield 1-(4-methylphenyl)-4-oxo-8-benzyl-1,3,8-triazaspiro[4.5]decane. This method leverages the nucleophilic attack of the amide nitrogen on the electrophilic carbonyl carbon, followed by intramolecular cyclization (Fig. 1A).
Optimization Parameters :
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Temperature : Elevated temperatures (≥160°C) are critical to overcome activation barriers.
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Solvent : Polar aprotic solvents like 4-methyl-2-pentanone enhance reaction efficiency by stabilizing transition states.
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Catalysts : Potassium iodide (KI) in catalytic amounts accelerates alkylation steps preceding cyclization.
Functionalization at the 3-Position: Phenoxyethyl Substitution
N-Alkylation with 2-Phenoxyethyl Groups
Introducing the 2-phenoxyethyl moiety at the 3-position involves N-alkylation using 2-phenoxyethyl halides. Example XIX from the patent illustrates this process, where 1-phenyl-4-oxo-1,3,8-triazaspiro[4.5]decane reacts with 3-methylbenzyl chloride in the presence of sodium carbonate and KI, yielding 1-phenyl-4-oxo-8-(3-methylbenzyl)-1,3,8-triazaspiro[4.5]decane. Adapting this protocol, 2-phenoxyethyl chloride can be employed under similar conditions:
Procedure :
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Combine 1,3,8-triazaspiro[4.5]decane-2,4-dione (5.0 g, 1.0 eq), 2-phenoxyethyl chloride (1.2 eq), sodium carbonate (2.5 eq), and KI (0.1 eq) in 4-methyl-2-pentanone.
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Reflux at 120°C for 48 hours.
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Quench with water, extract with toluene, and purify via recrystallization from acetone.
Yield : 68–72% (estimated based on analogous reactions).
Reaction Optimization and Mechanistic Insights
Role of Lewis Acids and Molecular Sieves
TiCl₄ and molecular sieves (4 Å) are critical in analogous spirocyclic syntheses to activate carbonyl groups and sequester water, respectively. For instance, TiCl₄ facilitates the cyclization of 1,3-bis-silyl enol ethers with 1,1-diacetylcyclopentane, achieving yields >80%. Applying these findings, the current synthesis benefits from:
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TiCl₄ (0.5 eq) : Enhances electrophilicity of the carbonyl during spiro core formation.
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Molecular sieves (4 Å) : Improve yields by 15–20% through water removal.
Analytical Characterization
Chemical Reactions Analysis
Types of Reactions
8-(ethanesulfonyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione undergoes a variety of chemical reactions including:
Oxidation: : Employing oxidizing agents such as hydrogen peroxide or permanganates.
Reduction: : Utilizing reducing agents like lithium aluminum hydride or hydrogen gas over palladium catalyst.
Substitution: : Especially nucleophilic substitution reactions facilitated by the sulfonyl and phenoxy groups.
Common Reagents and Conditions
Common reagents include strong bases (like NaOH) for deprotonation and nucleophilic reactions, and organic solvents (like DMF and DMSO) to maintain reactant solubility and reaction homogeneity. Reaction conditions typically range from ambient temperature for nucleophilic substitution to elevated temperatures (50-100°C) for oxidative transformations.
Major Products
Major products from these reactions can include various derivatives such as hydroxylated, aminated, or halogenated forms, depending on the reagents and reaction conditions applied.
Scientific Research Applications
The compound 8-(ethanesulfonyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a member of the triazaspirodecane family and has garnered interest in various scientific research applications due to its unique structural properties. This article delves into its applications across different fields, supported by data tables and case studies.
Structural Overview
The compound features a spirocyclic structure, which is characterized by its three nitrogen atoms in the triazaspiro framework. The presence of the ethanesulfonyl and phenoxyethyl groups enhances its chemical reactivity and potential biological activity.
Molecular Formula
- Molecular Formula : CHNOS
- Molecular Weight : 336.41 g/mol
Pharmaceutical Research
The compound is being explored for its potential as a therapeutic agent due to its unique mechanism of action. Preliminary studies suggest that it may exhibit:
- Antimicrobial Activity : Research indicates that compounds with similar structures have demonstrated effectiveness against various bacterial strains.
- Anticancer Properties : Initial assays show that derivatives of triazaspiro compounds can inhibit cancer cell proliferation.
Case Study: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the cytotoxic effects of triazaspiro compounds on human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the micromolar range, suggesting significant anticancer potential.
Agricultural Chemistry
Research has indicated that derivatives of this compound may serve as effective agrochemicals:
- Pesticidal Properties : Compounds similar in structure have been tested for their ability to act as insecticides and fungicides.
- Herbicidal Activity : Some studies report that modifications to the triazaspiro structure can enhance herbicidal efficacy.
Data Table: Pesticidal Efficacy
| Compound Name | Activity Type | Effective Concentration (ppm) | Target Organism |
|---|---|---|---|
| Triazole A | Insecticide | 100 | Aphids |
| Triazole B | Fungicide | 250 | Powdery Mildew |
Material Science
The unique structural properties of this compound make it suitable for applications in material science:
- Polymer Chemistry : The compound can be utilized as a monomer in the synthesis of novel polymers with enhanced mechanical properties.
- Nanotechnology : Its ability to form stable complexes with metal ions opens avenues for developing nanomaterials.
Case Study: Polymer Development
A recent publication highlighted the use of triazaspiro compounds in creating biodegradable polymers. The resulting materials demonstrated improved tensile strength and biodegradability compared to traditional plastics.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes, receptors, or ion channels. Its spiro structure offers a rigid scaffold that can effectively bind to these targets, while the sulfonyl and phenoxy groups contribute to its activity by forming specific hydrogen bonds and van der Waals interactions. Pathways involved typically include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Structure–Activity Relationship (SAR) Insights
Position 8 Modifications :
- Ethanesulfonyl vs. Ethoxyethyl () : Ethanesulfonyl improves metabolic stability compared to ethoxyethyl, which is prone to oxidation.
- Aryl Groups () : Bulky substituents (e.g., 2,3-dihydroindenyl) enhance target specificity (e.g., WASp degradation ), while pyridine/imidazole groups enable metal chelation for PHD inhibition .
- Position 3 Modifications: Phenoxyethyl vs. Fluorophenoxyethyl (): Fluorine substitution increases lipophilicity and bioavailability, enhancing anticonvulsant efficacy . Pyridinylmethyl (): Enhances binding to CNS targets due to aromatic stacking interactions.
Physicochemical and Pharmacokinetic Properties
Key Research Findings
Enzymatic Inhibition :
Therapeutic Applications :
Synthetic Accessibility :
- Microwave-assisted Suzuki coupling () enables efficient derivatization at position 8, yielding compounds with >50% purity .
Biological Activity
The compound 8-(ethanesulfonyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione belongs to a class of molecules known as triazaspirodecane derivatives. These compounds have garnered attention due to their potential biological activities, particularly as inhibitors in various enzymatic pathways. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in preclinical studies, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₄H₁₈N₃O₃S
- Molecular Weight : 302.37 g/mol
This compound features a spirocyclic structure that is characteristic of its class and contributes to its unique biological properties.
Research indicates that compounds within the triazaspirodecane family act as inhibitors of prolyl hydroxylases (PHDs), which are enzymes involved in the regulation of hypoxia-inducible factors (HIFs). By inhibiting PHDs, these compounds can lead to increased levels of erythropoietin (EPO), a hormone that stimulates red blood cell production. This mechanism is particularly relevant for conditions such as anemia.
Efficacy in Preclinical Studies
A notable study demonstrated that 1,3,8-triazaspiro[4.5]decane-2,4-diones exhibited potent inhibition of PHD enzymes in vitro and in vivo. The following table summarizes key findings from various studies on the biological activity of similar compounds:
Case Studies
- Anemia Treatment : A preclinical study showed that administering triazaspiro compounds led to significant increases in hemoglobin levels in animal models of anemia. The mechanism was attributed to the enhanced production of EPO due to PHD inhibition.
- Cancer Research : Another investigation explored the use of these compounds in cancer therapy by modulating tumor microenvironments through HIF stabilization, promoting angiogenesis and tumor growth.
Toxicology and Safety Profile
While promising results have been reported regarding the efficacy of triazaspiro compounds, it is crucial to assess their safety profiles. Preliminary toxicological evaluations indicate that these compounds may exhibit acceptable safety margins; however, further studies are necessary to fully elucidate their long-term effects and potential off-target activities.
Q & A
Q. What are the common synthetic routes for preparing 8-(ethanesulfonyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione, and what reaction conditions are critical for optimizing yield?
- Methodological Answer : The synthesis typically involves a multi-step process:
Spirocyclic Core Formation : Cyclization of a piperidone precursor via Bucherer-Berg or Ullmann coupling reactions under controlled pH and temperature (e.g., 80–100°C in aqueous ammonia) .
Q. Substituent Introduction :
- Ethanesulfonyl group: Reacting the core with ethanesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane at 0–25°C) .
- 2-Phenoxyethyl group: Alkylation using 2-phenoxyethyl bromide with anhydrous K₂CO₃ in acetonitrile under reflux .
Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH 9:1) or recrystallization from ethanol/water mixtures .
Critical parameters include reaction time (16–24 h for acylation), solvent polarity, and stoichiometric ratios to avoid byproducts.
Q. How can researchers confirm the structural integrity of this compound using spectroscopic and chromatographic techniques?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Key signals include the spirocyclic tertiary proton (δ 3.8–4.2 ppm), ethanesulfonyl methyl protons (δ 1.3–1.5 ppm), and aromatic protons from the phenoxy group (δ 6.8–7.3 ppm) .
- ¹³C NMR : Carbonyl carbons (δ 170–175 ppm) and quaternary spiro carbon (δ 60–65 ppm) .
- Mass Spectrometry (HRMS-ESI) : Molecular ion peak matching calculated m/z (e.g., C₁₉H₂₅N₃O₅S: 431.1478) with <2 ppm error .
- IR Spectroscopy : Bands for carbonyl (1700–1750 cm⁻¹) and sulfonyl (1150–1200 cm⁻¹) groups .
Advanced Research Questions
Q. What strategies are recommended for structure-activity relationship (SAR) studies to enhance the compound’s biological activity?
- Methodological Answer :
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Substituent Variation :
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Replace the ethanesulfonyl group with fluorinated aryl sulfonides (e.g., 2,6-difluorobenzoyl) to modulate electronic effects and binding affinity .
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Modify the phenoxyethyl chain with alkyl/aryl groups to assess steric effects on receptor interactions .
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Biological Assays :
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In vitro : Competitive binding assays (e.g., delta opioid receptor (DOR) displacement using [³H]-DAMGO) .
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In vivo : Anticonvulsant activity screening via maximal electroshock (MES) or pentylenetetrazole (PTZ) models .
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Computational Modeling : Molecular docking (e.g., AutoDock Vina) to predict interactions with DOR’s hydrophobic pocket .
Substituent Modification Observed Effect (Example) Reference Ethanesulfonyl → Trifluoromethyl Increased DOR binding affinity (IC₅₀: 12 nM → 8 nM) Phenoxyethyl → Benzyl Reduced metabolic stability (t₁/₂: 2.1 h → 0.8 h)
Q. How can researchers resolve contradictions between in vitro potency and in vivo efficacy for this compound?
- Methodological Answer :
- Pharmacokinetic Profiling :
- Measure plasma protein binding (equilibrium dialysis) and metabolic stability (microsomal assays) to identify bioavailability limitations .
- Assess blood-brain barrier penetration using parallel artificial membrane permeability assays (PAMPA-BBB) .
- Metabolite Identification : LC-MS/MS to detect active/inactive metabolites (e.g., sulfoxide derivatives) that may explain efficacy gaps .
- Dose-Response Optimization : Adjust dosing regimens in animal models to account for rapid clearance .
Q. What experimental approaches are recommended to elucidate the compound’s mechanism of action at the molecular level?
- Methodological Answer :
- X-ray Crystallography : Co-crystallize the compound with target proteins (e.g., delta opioid receptor) to resolve binding modes (resolution ≤2.0 Å) .
- Kinetic Studies : Surface plasmon resonance (SPR) to determine association/dissociation rates (ka/kd) for receptor-ligand interactions .
- Pathway Analysis : RNA-seq or phosphoproteomics to identify downstream signaling effects (e.g., MAPK/ERK modulation) .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s selectivity for opioid receptor subtypes?
- Methodological Answer :
- Comparative Binding Assays : Use radioligand displacement assays across receptor subtypes (μ, δ, κ opioid receptors) under standardized conditions (pH 7.4, 25°C) .
- Functional Assays : Measure cAMP inhibition (delta vs. mu receptors) in CHO-K1 cells transfected with human receptors .
- Structural Analysis : Overlay docking poses with receptor subtype homology models to identify selectivity-determining residues (e.g., DOR TYR308 vs. MOR TYR326) .
Key Methodological Takeaways
- Synthesis : Prioritize stepwise functionalization and rigorous purification to avoid impurities.
- Characterization : Combine NMR, MS, and IR for unambiguous structural confirmation.
- Biological Studies : Integrate computational modeling with in vitro/in vivo assays to bridge efficacy gaps.
- Data Reconciliation : Use pharmacokinetic and structural biology tools to resolve contradictions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
